1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one
CAS No.:
Cat. No.: VC14775863
Molecular Formula: C21H22N8O2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N8O2 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 1-ethyl-7-methyl-3-[4-(7H-purin-6-yl)piperazine-1-carbonyl]-1,8-naphthyridin-4-one |
| Standard InChI | InChI=1S/C21H22N8O2/c1-3-27-10-15(17(30)14-5-4-13(2)26-19(14)27)21(31)29-8-6-28(7-9-29)20-16-18(23-11-22-16)24-12-25-20/h4-5,10-12H,3,6-9H2,1-2H3,(H,22,23,24,25) |
| Standard InChI Key | IEFKTMPWFNEVGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Introduction
Overview of the Compound
1-Ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one is a heterocyclic organic compound belonging to the naphthyridine derivatives family. These compounds are characterized by their fused aromatic rings containing nitrogen atoms. The structure includes three key motifs:
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A naphthyridine core, which is central to its pharmacological properties.
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A purine moiety, known for its role in nucleic acid interactions.
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A piperazine substituent, which enhances biological activity and receptor binding.
This compound has gained attention in medicinal chemistry due to its potential applications in targeting specific receptors and enzymes involved in cellular signaling and immune responses.
Structural Characteristics
The molecular structure of the compound is as follows:
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Molecular Formula: C18H20N8O2
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Molecular Weight: Approximately 342.41 g/mol
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Functional Groups:
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Naphthyridine core
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Carbonyl group
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Purine ring
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Piperazine substituent
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These structural features allow the compound to participate in diverse biological and chemical reactions, making it a versatile candidate for drug development.
Synthesis Methodologies
The synthesis of this compound involves multi-step organic reactions, often requiring precise control of conditions such as temperature, solvents, and catalysts:
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Key Steps:
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Formation of the naphthyridine core.
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Introduction of the purine moiety via coupling reactions.
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Attachment of the piperazine group through amide bond formation.
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Optimization:
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High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and verify product purity.
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Challenges:
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Achieving high yields with minimal by-products.
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Ensuring structural integrity during complex reaction sequences.
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Biological Activity and Mechanism of Action
Biological Targets:
The compound interacts with specific enzymes and receptors, including:
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Diacylglycerol kinases (DGKs): Involved in cellular signaling pathways.
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T-cell activation pathways: Potential immunomodulatory effects.
Mechanism of Action:
The compound's purine moiety enhances its binding affinity to nucleic acid-related targets, while the piperazine group contributes to receptor modulation. Research suggests that it may inhibit DGKs or modulate T-cell activation, influencing immune responses and cellular signaling.
Applications in Medicinal Chemistry
This compound has shown promise in several therapeutic areas:
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Immunomodulation: Potential as a T-cell activator for immune-related disorders.
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Antimalarial Activity: Structural analogs of naphthyridines have been identified as inhibitors of Plasmodium falciparum phosphatidylinositol-4 kinase (PI4K) and hemozoin formation, suggesting similar potential for this compound .
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Antitumor Properties: The naphthyridine core has been associated with anticancer activity due to its ability to modulate DNA-interacting enzymes .
Comparative Data Table
| Property | Value/Feature |
|---|---|
| Molecular Weight | ~342.41 g/mol |
| Functional Groups | Naphthyridine core, purine moiety, piperazine substituent |
| Pharmacological Targets | Diacylglycerol kinases, T-cell receptors |
| Potential Applications | Immunomodulation, antimalarial activity, anticancer therapy |
| Analytical Techniques for Characterization | HPLC, NMR spectroscopy, mass spectrometry |
Research Findings and Future Directions
Recent studies highlight the following:
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Structure–Activity Relationship (SAR):
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Pharmacokinetics:
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Future Research:
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Further exploration of its immunomodulatory effects.
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Development of derivatives targeting specific diseases such as malaria or cancer.
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